molecular formula C16H13N3OS B2687092 N-([2,4'-bipyridin]-4-ylmethyl)thiophene-3-carboxamide CAS No. 2034475-24-4

N-([2,4'-bipyridin]-4-ylmethyl)thiophene-3-carboxamide

Cat. No. B2687092
CAS RN: 2034475-24-4
M. Wt: 295.36
InChI Key: ODMVLURIEZVNHW-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as thiophene carboxamides, are a significant class of biologically active compounds . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene carboxamides can be synthesized through various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction involved heating thiophene-2-carboxamides in formic acid .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The chemical reactions of thiophene carboxamides depend on the specific compound and the conditions under which the reactions are carried out . For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamides can vary depending on the specific compound. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Synthesis and Structural Studies

  • N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, closely related to the compound , was synthesized and characterized using X-ray diffraction and spectroscopic techniques. The study provided insights into the molecular geometry and chemical activity parameters of the compound, using DFT/B3LYP/6-311++G(d,p) theoretical levels. This research contributes to understanding the structural properties of similar compounds (Cakmak et al., 2022).

Antimicrobial Activity

  • The same study also investigated the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide against eight microorganisms using the microdilution method. It was found to have effective antibacterial activity, suggesting potential applications in developing antimicrobial agents (Cakmak et al., 2022).

Anticancer Activity

  • N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes were synthesized and characterized. These complexes exhibited antioxidant and anticancer activities in MCF-7 breast cancer cells, indicating potential applications in cancer therapy (Yeşilkaynak, 2016).

Solar Energy Applications

  • A novel ligand related to the compound of interest, and its Ru(II) complex, were developed for use in dye-sensitized solar cells. This study highlights the potential use of such compounds in renewable energy technologies (Mishra et al., 2009).

Molecular Docking Studies

  • Molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide with a lung cancer protein were calculated, demonstrating the utility of such compounds in understanding drug-protein interactions and aiding in drug design (Cakmak et al., 2022).

Mechanism of Action

While the specific mechanism of action for “N-([2,4’-bipyridin]-4-ylmethyl)thiophene-3-carboxamide” is not available, related compounds such as thiophene carboxamide solamin analogs have shown potent antitumor activity through the inhibition of mitochondrial complex I .

Safety and Hazards

The safety and hazards associated with thiophene carboxamides can vary depending on the specific compound and its intended use. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

Thiophene-based compounds, including thiophene carboxamides, continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMVLURIEZVNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)thiophene-3-carboxamide

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